molecular formula C17H22F2N2O3 B248172 Ethyl 1-{3-[(3,4-difluorophenyl)amino]-3-oxopropyl}piperidine-4-carboxylate

Ethyl 1-{3-[(3,4-difluorophenyl)amino]-3-oxopropyl}piperidine-4-carboxylate

Cat. No. B248172
M. Wt: 340.36 g/mol
InChI Key: HJCKSXVTNQDGGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-{3-[(3,4-difluorophenyl)amino]-3-oxopropyl}piperidine-4-carboxylate, commonly known as DFP-10825, is a novel chemical compound with potential therapeutic applications. It is a piperidine-based compound that has been synthesized through a multistep process, and has shown promising results in various scientific research studies.

Scientific Research Applications

DFP-10825 has shown potential therapeutic applications in various scientific research studies. It has been found to be a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. DPP-4 inhibitors are currently used in the treatment of type 2 diabetes mellitus, and DFP-10825 has shown potential as a new and effective DPP-4 inhibitor.

Mechanism of Action

DFP-10825 inhibits DPP-4 by binding to the active site of the enzyme, which prevents it from cleaving incretin hormones. Incretin hormones are involved in the regulation of glucose metabolism, and their inhibition can lead to increased insulin secretion and decreased glucagon secretion, which ultimately leads to decreased blood glucose levels.
Biochemical and Physiological Effects:
In addition to its DPP-4 inhibitory activity, DFP-10825 has also been found to have other biochemical and physiological effects. It has been shown to increase insulin sensitivity and improve glucose tolerance in animal models, which suggests its potential as a therapeutic agent for type 2 diabetes mellitus. It has also been found to have anti-inflammatory and antioxidant properties, which may have implications for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

DFP-10825 has several advantages for lab experiments, including its high purity and yield, and its potent DPP-4 inhibitory activity. However, it also has some limitations, including its relatively high cost and the need for specialized equipment for its synthesis. Additionally, further studies are needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of DFP-10825. One potential direction is the development of new and more efficient synthesis methods for the compound. Another direction is the investigation of its potential therapeutic applications in other diseases, such as inflammatory bowel disease and Alzheimer's disease. Additionally, further studies are needed to determine its safety and efficacy in humans, and to optimize its dosing and administration for clinical use.
Conclusion:
In conclusion, DFP-10825 is a novel piperidine-based compound with potential therapeutic applications. Its synthesis method has been optimized to yield high purity and high yield of the final product. It has shown promising results in various scientific research studies, including its potent DPP-4 inhibitory activity and its anti-inflammatory and antioxidant properties. Further studies are needed to determine its safety and efficacy in humans, and to investigate its potential therapeutic applications in other diseases.

Synthesis Methods

The synthesis of DFP-10825 involves a multistep process that includes the reaction of piperidine with 3,4-difluoroaniline, followed by the reaction of the resulting compound with ethyl 4-bromoacetoacetate. The final product is obtained through the hydrolysis of the ester group using sodium hydroxide. The synthesis method has been optimized to yield high purity and high yield of the final product.

properties

Product Name

Ethyl 1-{3-[(3,4-difluorophenyl)amino]-3-oxopropyl}piperidine-4-carboxylate

Molecular Formula

C17H22F2N2O3

Molecular Weight

340.36 g/mol

IUPAC Name

ethyl 1-[3-(3,4-difluoroanilino)-3-oxopropyl]piperidine-4-carboxylate

InChI

InChI=1S/C17H22F2N2O3/c1-2-24-17(23)12-5-8-21(9-6-12)10-7-16(22)20-13-3-4-14(18)15(19)11-13/h3-4,11-12H,2,5-10H2,1H3,(H,20,22)

InChI Key

HJCKSXVTNQDGGU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCN(CC1)CCC(=O)NC2=CC(=C(C=C2)F)F

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCC(=O)NC2=CC(=C(C=C2)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.